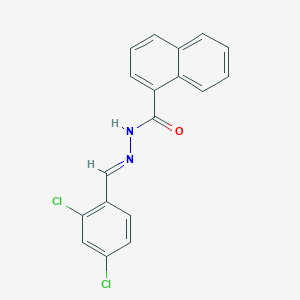

![molecular formula C15H16N2O2S B5540893 N-[4-methyl-2-(propionylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5540893.png)

N-[4-methyl-2-(propionylamino)phenyl]-2-thiophenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiophene derivatives involves various chemical reactions highlighting the flexibility and complexity of thiophene chemistry. For example, thiourea derivatives are synthesized through reactions involving hydrazine and isothiocyanate, characterized by spectroscopy and crystallography, demonstrating the intricate synthesis pathways possible for thiophene-based compounds (Yeo & Tiekink, 2019).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is examined through various techniques, including X-ray diffraction, showcasing the compounds' conformation and intermolecular interactions. For instance, N-(biphenyl-2-thiocarbamoyl)-4-phenylcarboxamide's structure is stabilized by intramolecular hydrogen bonds, with crystal packing influenced by centrosymmetric dimers connected by hydrogen bonds (Saeed, Erben, & Bolte, 2011).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, contributing to a diverse range of properties. For instance, the synthesis of 3-[(4-nitrophenyl)thio]-substituted 4-methylene-1-pyrrolines from N-propargylic β-enaminones highlights the chemical versatility of thiophene compounds and their potential in pharmacological synthesis (Korkmaz & Zora, 2020).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structure, are crucial for understanding the compound's behavior in different environments. Microwave-assisted synthesis provides insights into the solid-state characteristics and intermolecular interactions of thiophene derivatives, which are essential for designing compounds with desired physical properties (Ghazzali et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the application range of thiophene derivatives. The study of N-monosubstituted thioamides from carboxylic acid chlorides reveals the chemical transformations and potential applications of these compounds in various fields (Debruin & Boros, 1990).

Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

- Synthesis of New Derivatives : The compound has been used as a key intermediate in synthesizing a range of heterocyclic derivatives, demonstrating its versatility in organic synthesis. For instance, its involvement in the synthesis of tetrahydropyrimidine-thione and its derivatives shows its applicability in creating compounds with potential biological activities (Fadda et al., 2013).

Biological Activities

- Antibacterial and Antifungal Properties : Certain thiophene-3-carboxamide derivatives have shown significant antibacterial and antifungal activities, underscoring the potential of compounds synthesized from N-[4-methyl-2-(propionylamino)phenyl]-2-thiophenecarboxamide in developing new antimicrobial agents (Vasu et al., 2003).

- Cytotoxic Activities : The synthesis of thiophene-based compounds, including derivatives of N-[4-methyl-2-(propionylamino)phenyl]-2-thiophenecarboxamide, has led to the discovery of compounds with promising cytotoxic activities against cancer cell lines. This highlights its role in the development of potential anticancer drugs (Mehdhar et al., 2022).

Chemical Properties and Synthesis Techniques

- Electrochromic and Electrofluorescent Properties : Research has also explored the electrochemical properties of polyamides derived from similar compounds, indicating applications in materials science, particularly in the development of novel electrochromic and electrofluorescent materials (Sun et al., 2016).

Antimicrobial Screening and Drug Development

- Antimicrobial Screening : The synthesis and screening of chloropicolinate amides and urea derivatives, potentially synthesized using N-[4-methyl-2-(propionylamino)phenyl]-2-thiophenecarboxamide, have shown good inhibitory concentration values against Mycobacterium tuberculosis, demonstrating the compound's relevance in antimicrobial drug development (Konduri et al., 2021).

Propiedades

IUPAC Name |

N-[4-methyl-2-(propanoylamino)phenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c1-3-14(18)16-12-9-10(2)6-7-11(12)17-15(19)13-5-4-8-20-13/h4-9H,3H2,1-2H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZSTDMCRYFAHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C=CC(=C1)C)NC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[2-furyl(oxo)acetyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540833.png)

![2-(2,3-dimethoxyphenyl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]acetamide hydrochloride](/img/structure/B5540836.png)

![methyl 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}benzoate](/img/structure/B5540838.png)

![(4aS*,7aR*)-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5540855.png)

![2-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5540866.png)

![4-fluoro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5540869.png)

![1-(2-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5540886.png)

![2-butyl-8-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5540888.png)

![3-(3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5540900.png)

![8-[3-(2-furyl)propanoyl]-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5540907.png)